4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a piperidine ring, a benzenesulfonamide group, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of boronic esters as protective groups during the acylation, silylation, and alkylation processes . The reaction conditions often require mild temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and enhance its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity. In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways within the body. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide include other piperidine derivatives and benzenesulfonamide compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-(2-methylpropoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4S/c1-16(2)15-25-18-4-6-19(7-5-18)26(22,23)20-14-17-8-10-21(11-9-17)12-13-24-3/h4-7,16-17,20H,8-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXHMBIDAMTMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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